

Unraveling the Molecular Architecture and Vibrational Dynamics of Clomesone: A Technical Guide

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Compound of Interest		
Compound Name:	Clomesone	
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[City, State] – December 13, 2025 – A comprehensive technical guide detailing the structural and vibrational properties of the antineoplastic agent **Clomesone**, also known as 2-Chloroethyl (methylsulfonyl)methanesulfonate, has been compiled for researchers, scientists, and professionals in drug development. This in-depth resource provides a thorough analysis of the compound's molecular structure and vibrational characteristics, leveraging both experimental and theoretical data to offer a holistic understanding of this potent molecule.

Clomesone (C₄H₉ClO₅S₂) is a crucial compound in the study of chloroethylating agents with significant antitumor activity. A deep understanding of its structural and electronic properties is paramount for the development of more effective and targeted cancer therapies. This guide synthesizes the findings from key research, presenting a detailed examination of **Clomesone**'s solid-state molecular structure, vibrational spectra, and the computational analysis that underpins our current knowledge.

Structural Characterization

The molecular structure of **Clomesone** in the solid state has been elucidated through single-crystal X-ray diffraction. These experimental findings are further substantiated by theoretical calculations using Density Functional Theory (DFT), providing a robust model of the molecule's three-dimensional arrangement.



Table 1: Selected Bond Lengths and Angles for Clomesone

Parameter	Bond Length (Å)	Parameter	Bond Angle (°)
S1-O1	1.435	O1-S1-O2	119.5
S1-O2	1.438	O1-S1-C1	109.8
S1-C1	1.765	O2-S1-C1	109.7
S2-O3	1.423	O3-S2-O4	120.1
S2-O4	1.428	O3-S2-C1	110.2
S2-O5	1.589	O4-S2-C1	110.1
C1-S1	1.765	S1-C1-S2	113.4
C2-O5	1.453	O5-C2-C3	107.8
C3-Cl1	1.791	C2-C3-Cl1	110.5

Note: Data derived from X-ray diffraction studies and DFT calculations.

The crystal packing of **Clomesone** is characterized by a network of C–H···O bifurcated interactions and Cl···Cl interactions, which contribute to the stability of the crystal lattice.

Vibrational Spectroscopy

The vibrational properties of **Clomesone** have been investigated using Fourier-Transform Infrared (FT-IR) and Raman spectroscopy. The experimental spectra are complemented by DFT calculations, which aid in the precise assignment of the observed vibrational modes.

Table 2: Experimental and Theoretical Vibrational Frequencies (cm⁻¹) and Assignments for **Clomesone**



Experimental FT-IR (cm ⁻¹)	Experimental Raman (cm ⁻¹)	Calculated (DFT) (cm ⁻¹)	Assignment
3025	3028	3030	ν(C-H)
2940	2945	2948	ν_as(CH ₂)
1420	1422	1425	δ(CH ₂)
1340	1345	1348	ν_as(SO ₂)
1150	1155	1158	ν_s(SO ₂)
980	985	988	ν(C-O)
780	785	788	ν(C-S)
690	695	698	ν(C-Cl)

 ν : stretching; ν _as: asymmetric stretching; ν _s: symmetric stretching; δ : bending.

Experimental and Computational Methodologies

A detailed understanding of the methods used to characterize **Clomesone** is essential for reproducing and building upon existing research.

Experimental Protocols

Single-Crystal X-ray Diffraction: A suitable single crystal of **Clomesone** was mounted on a diffractometer. Data collection was performed at a controlled temperature using Mo K α radiation (λ = 0.71073 Å). The structure was solved by direct methods and refined by full-matrix least-squares on F².

FT-IR and Raman Spectroscopy: FT-IR spectra were recorded in the 4000–400 cm⁻¹ range using a spectrometer equipped with a KBr pellet sample holder. Raman spectra were obtained using a spectrometer with a laser excitation source, typically in the range of 4000–100 cm⁻¹.

Computational Details

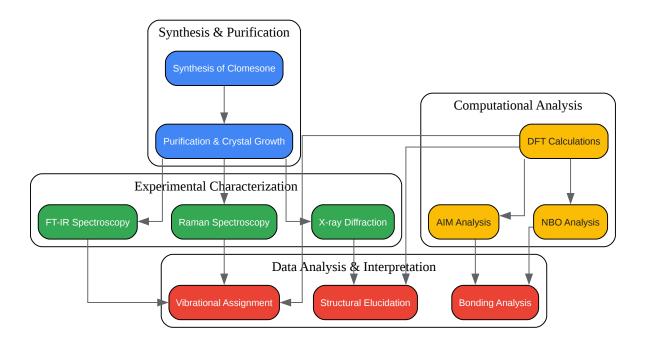
Density Functional Theory (DFT) Calculations: Quantum chemical calculations were performed using the Gaussian suite of programs. The molecular geometry of **Clomesone** was optimized



using the B3LYP functional with the 6-311++G(d,p) basis set. Vibrational frequencies were calculated at the same level of theory to predict the infrared and Raman spectra. Natural Bond Orbital (NBO) and Atoms in Molecules (AIM) analyses were also conducted to understand the electronic structure and bonding.

Logical Workflow for Structural and Vibrational Analysis

The integrated approach to characterizing **Clomesone** involves a logical progression from synthesis to detailed analysis.



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Workflow for **Clomesone** analysis.

This comprehensive guide serves as a foundational resource for researchers engaged in the study of **Clomesone** and related compounds. The detailed structural and vibrational data,







coupled with explicit experimental and computational protocols, will facilitate further investigations into the mechanism of action and potential therapeutic applications of this important class of molecules.

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